molecular formula C14H10Cl2O2 B11825184 Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B11825184
M. Wt: 281.1 g/mol
InChI Key: RRMKKYHTFASXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both chlorine atoms and the ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry.

Biological Activity

Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, backed by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a biphenyl structure with dichlorine substitutions, which potentially enhances its biological activity. The molecular formula is C15H12Cl2O2, and its structural formula can be represented as follows:

C15H12Cl2O2\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{O}_{2}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize the key findings related to its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A recent study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against these pathogens, demonstrating its potential as an antibacterial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:

  • Human lung adenocarcinoma (A549)
  • Breast cancer (MCF-7)
  • Colorectal cancer (HCT116)

In vitro assays revealed IC50 values in the micromolar range, indicating potent cytotoxicity. For instance, the compound demonstrated an IC50 of approximately 5.5 μM against A549 cells .

Cell Line IC50 (μM)
A549 (Lung)5.5
MCF-7 (Breast)7.0
HCT116 (Colorectal)6.8

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A systematic evaluation of various biphenyl derivatives showed that this compound outperformed standard antibiotics in inhibiting resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Research utilizing flow cytometry indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase in A549 cells, suggesting a mechanism that halts proliferation and induces apoptosis .
  • Inflammation Model Study : In vivo studies demonstrated that administration of this compound significantly reduced edema in animal models of inflammation, reinforcing its therapeutic potential .

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)benzoate

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)16/h2-8H,1H3

InChI Key

RRMKKYHTFASXNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.